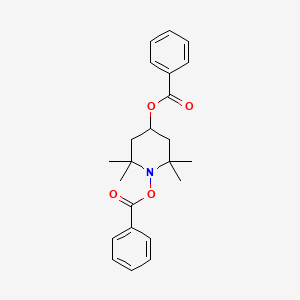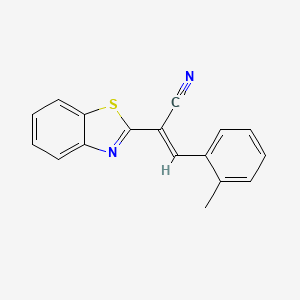![molecular formula C18H15FN4O2 B5397369 N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5397369.png)
N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, commonly known as FPYU, is a synthetic compound that has been extensively researched for its potential applications in the field of pharmacology. FPYU is a urea derivative that has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
作用機序
The exact mechanism of action of FPYU is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. FPYU has also been shown to inhibit the activity of several key enzymes involved in inflammation and diabetes, including cyclooxygenase-2 (COX-2) and aldose reductase.
Biochemical and Physiological Effects
FPYU has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of oxidative stress, and the modulation of immune function. FPYU has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using FPYU in lab experiments is its potent anticancer activity against various cancer cell lines. FPYU is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using FPYU in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on FPYU, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for FPYU in vivo.
合成法
FPYU can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The most commonly used method for the synthesis of FPYU involves the reaction of 3-fluoroaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an isocyanate derivative to form FPYU.
科学的研究の応用
FPYU has been extensively researched for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. Several studies have shown that FPYU exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-5-10-17(23-22-12)25-16-8-6-14(7-9-16)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHIIFVORURZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5397292.png)
![methyl 4-ethyl-5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5397294.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5397296.png)
![1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5397308.png)


![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397332.png)
![methyl 4-(5-{[4-(acetylamino)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5397343.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5397349.png)
![4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5397358.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5397375.png)

![2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5397391.png)
![methyl 5-({[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}methyl)-2-furoate](/img/structure/B5397394.png)